Cas no 13368-14-4 (2-Chloro-1H-purin-6(7H)-one)

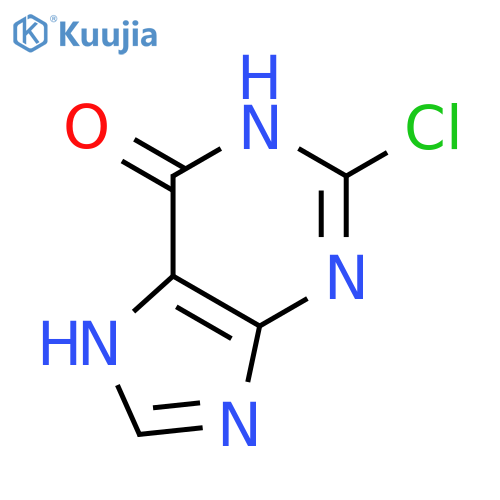

2-Chloro-1H-purin-6(7H)-one structure

商品名:2-Chloro-1H-purin-6(7H)-one

CAS番号:13368-14-4

MF:C5H3ClN4O

メガワット:170.556518793106

MDL:MFCD00127838

CID:49201

PubChem ID:135421792

2-Chloro-1H-purin-6(7H)-one 化学的及び物理的性質

名前と識別子

-

- 2-Chloro-1H-purin-6(7H)-one

- 2-Chlorohypoxanthine

- 2-Chloro-3,7-dihydro-6H-purin-6-one

- 2-chloro-3,7-dihydropurin-6-one

- 2-CHLORO-6-HYDROXYPURINE

- 2-Chlor-6-hydroxy-purin

- 2-chloro-1,7(9)-dihydro-purin-6-one

- 2-Chloro-1,7-dihydro-6H-purin-6-one

- 2-chloro-7H-purin-6-ol

- 2-chloro-9h-purin-6-ol

- 6-Hydroxy-2-chlorpurin

- 6H-Purin-6-one, 2-chloro-1,7-dihydro-

- 2-chloro-6-hydroxy-purine

- 2-chlorohypoxanthine, AldrichCPR

- WIEATFFSFYPBQD-UHFFFAOYSA-N

- 2-CHLORO-6-HYDROXY PURINE

- NSC12159

- 2-chloro-1,7-dihydro-purin-6-one

- NSC 12159

- MFCD12024836

- SB75225

- F50775

- A888040

- 13368-14-4

- 2-CHLORO-1,7-DIHYDROPURIN-6-ONE

- AKOS006275445

- 1935237-78-7

- SCHEMBL612168

- 2-chloro-1H-purin-6(9H)-one

- SCHEMBL1919722

- EN300-225207

- NSC-12159

- DTXSID00158313

- SCHEMBL16147017

- AKOS016003124

- C5H3ClN4O

- DTXCID2080804

- NAA36814

-

- MDL: MFCD00127838

- インチ: 1S/C5H3ClN4O/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H2,7,8,9,10,11)

- InChIKey: WIEATFFSFYPBQD-UHFFFAOYSA-N

- ほほえんだ: ClC1=NC2=C(C(N1[H])=O)N([H])C([H])=N2

計算された属性

- せいみつぶんしりょう: 170.00000

- どういたいしつりょう: 169.9995384g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 229

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

- トポロジー分子極性表面積: 70.1

- ひょうめんでんか: 0

- 互変異性体の数: 8

じっけんとくせい

- ふってん: 525.2℃ at 760 mmHg

- PSA: 74.69000

- LogP: 0.71190

2-Chloro-1H-purin-6(7H)-one セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P305+P351+P338

- 危険カテゴリコード: 41

- セキュリティの説明: 26-39

- ちょぞうじょうけん:Inert atmosphere,2-8°C

2-Chloro-1H-purin-6(7H)-one 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-Chloro-1H-purin-6(7H)-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-225207-0.25g |

2-chloro-7H-purin-6-ol |

13368-14-4 | 95% | 0.25g |

$44.0 | 2024-06-20 | |

| Enamine | EN300-225207-10.0g |

2-chloro-7H-purin-6-ol |

13368-14-4 | 95% | 10.0g |

$486.0 | 2024-06-20 | |

| Enamine | EN300-225207-2.5g |

2-chloro-7H-purin-6-ol |

13368-14-4 | 95% | 2.5g |

$180.0 | 2024-06-20 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD73625-100mg |

2-Chloro-1H-purin-6(7H)-one |

13368-14-4 | 95% | 100mg |

¥340.0 | 2022-03-01 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD73625-1g |

2-Chloro-1H-purin-6(7H)-one |

13368-14-4 | 95% | 1g |

¥1608.0 | 2022-03-01 | |

| TRC | C588113-10mg |

2-Chloro-1H-purin-6(7H)-one |

13368-14-4 | 10mg |

$ 50.00 | 2022-06-06 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD73625-250mg |

2-Chloro-1H-purin-6(7H)-one |

13368-14-4 | 95% | 250mg |

¥555.0 | 2022-03-01 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UH710-250mg |

2-Chloro-1H-purin-6(7H)-one |

13368-14-4 | 95+% | 250mg |

964CNY | 2021-05-08 | |

| Chemenu | CM131563-1g |

2-chloro-1,2-dihydro-6H-purin-6-one |

13368-14-4 | 95% | 1g |

$262 | 2021-08-05 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UH710-200mg |

2-Chloro-1H-purin-6(7H)-one |

13368-14-4 | 95+% | 200mg |

578.0CNY | 2021-07-12 |

2-Chloro-1H-purin-6(7H)-one 関連文献

-

1. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330

-

Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790

-

Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949

-

María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733

13368-14-4 (2-Chloro-1H-purin-6(7H)-one) 関連製品

- 5167-18-0(1,7-DIHYDRO-2-METHYL-6-PURINONE)

- 154-42-7(6-Thioguanine)

- 360-97-4(5-amino-1H-imidazole-4-carboxamide)

- 68-94-0(Hypoxanthine)

- 3056-33-5(N2,9-Diacetylguanine)

- 21299-72-9(5-Aminoimidazole-4-carboxamide HCl)

- 50-44-2(6-Mercaptopurine)

- 69-89-6(Xanthine)

- 21047-89-2(N-(6,7-Dihydro-6-oxo-1H-purin-2-yl)-2-methylpropanamide)

- 73-40-5(Guanine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:13368-14-4)2-Chloro-1H-purin-6(7H)-one

清らかである:99%

はかる:5g

価格 ($):233.0